molecular formula C19H17FN2OS B2497467 2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1206991-46-9

2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2497467
CAS No.: 1206991-46-9
M. Wt: 340.42
InChI Key: YQLISWPNVPTVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H17FN2OS and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Imidazole derivatives, including those with substituted phenyl groups, are synthesized and characterized for their structural and spectral properties. These compounds are of interest due to their significant biological and pharmaceutical importance. The structural versatility of imidazoles allows for extensive research in medicinal chemistry, focusing on optimizing solubility, bioavailability, and pharmacokinetic characteristics (P. Ramanathan, 2017). Additionally, methodologies for synthesizing imidazole derivatives are explored for their scope in developing new pharmaceuticals, highlighting the importance of imidazole rings in drug design (Umesha Kundapur et al., 2012).

Biological Activities

Imidazole derivatives are studied for their various biological activities, including antimicrobial and anticancer properties. These activities are attributed to the imidazole ring, an ionizable aromatic compound that enhances the pharmacokinetic properties of molecules. The diverse structural reactions and synthetic versatility of imidazole-containing compounds provide ample scope for the development of new therapeutic agents (P. Ramanathan, 2017).

Corrosion Inhibition

Research on imidazole derivatives extends beyond biomedical applications to include their use as corrosion inhibitors. For instance, novel imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds exhibit high corrosion inhibition efficiency, attributed to their strong adsorption properties, which follow the Langmuir adsorption model. The study demonstrates the potential of imidazole derivatives in protecting metal surfaces against corrosion, indicating their utility in industrial applications (M. Prashanth et al., 2021).

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-3-12-24-19-21-13-18(14-4-10-17(23-2)11-5-14)22(19)16-8-6-15(20)7-9-16/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLISWPNVPTVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.